molecular formula C17H35ClO B14728734 1-(Chloromethoxy)hexadecane CAS No. 13497-63-7

1-(Chloromethoxy)hexadecane

Cat. No.: B14728734
CAS No.: 13497-63-7
M. Wt: 290.9 g/mol
InChI Key: RWIYROMNOYXYNS-UHFFFAOYSA-N
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Description

1-(Chloromethoxy)hexadecane is an organic compound with the molecular formula C17H35ClO. It is a chlorinated ether derivative of hexadecane, where a chlorine atom is attached to a methoxy group, which is further bonded to a hexadecane chain. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Chloromethoxy)hexadecane can be synthesized through the reaction of hexadecanol with chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In industrial settings, the production of this compound involves the chlorination of hexadecanol using chloromethyl methyl ether. The process is carried out in large reactors with controlled temperature and pressure to optimize yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethoxy)hexadecane undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the compound can lead to the formation of hexadecanol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions typically occur under mild conditions.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.

Major Products Formed

    Substitution: Formation of hexadecanol, hexadecylamine, or hexadecylthiol.

    Oxidation: Formation of hexadecanal or hexadecanoic acid.

    Reduction: Formation of hexadecanol.

Scientific Research Applications

1-(Chloromethoxy)hexadecane has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with cellular components.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Chloromethoxy)hexadecane involves its interaction with nucleophiles, leading to substitution reactions. The chlorine atom is a good leaving group, making the compound reactive towards nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

1-(Chloromethoxy)hexadecane can be compared with other chlorinated ethers and hexadecane derivatives:

    1-Chlorohexadecane: Similar structure but lacks the methoxy group, making it less reactive in certain substitution reactions.

    Hexadecyl chloride: Another chlorinated derivative with similar reactivity but different physical properties.

    1-(Chloromethoxy)prop-2-ene: A shorter chain analog with different reactivity and applications.

These comparisons highlight the unique reactivity and applications of this compound in various fields.

Properties

CAS No.

13497-63-7

Molecular Formula

C17H35ClO

Molecular Weight

290.9 g/mol

IUPAC Name

1-(chloromethoxy)hexadecane

InChI

InChI=1S/C17H35ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17-18/h2-17H2,1H3

InChI Key

RWIYROMNOYXYNS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOCCl

Origin of Product

United States

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